molecular formula C15H12FN3O3S B2443025 Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 1105189-90-9

Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2443025
CAS No.: 1105189-90-9
M. Wt: 333.34
InChI Key: GBPLBBYGYJYUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
  • This step involves reacting the intermediate with a fluorobenzene derivative in the presence of a base such as potassium carbonate.
  • Esterification

    • The carboxylate group is introduced through esterification, typically using ethanol and an acid catalyst like sulfuric acid.
  • Amination

    • The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative under controlled temperature conditions.
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize yield and purity.

    Properties

    IUPAC Name

    ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H12FN3O3S/c1-2-22-15(21)12-10-7-23-13(17)11(10)14(20)19(18-12)9-5-3-4-8(16)6-9/h3-7H,2,17H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GBPLBBYGYJYUQA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC(=CC=C3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H12FN3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    333.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Cyclocondensation with Urea Derivatives

    In a representative procedure, ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate undergoes cyclocondensation with urea in the presence of polyphosphoric acid (PPA) at 120–140°C for 6–8 hours. This step forms the 4-oxo-thieno[3,4-d]pyridazine intermediate, with yields ranging from 60% to 72% after silica gel chromatography purification. The reaction mechanism proceeds via nucleophilic attack of the urea nitrogen on the thiophene carbonyl, followed by dehydration and aromatization.

    Key Data:

    Parameter Value Source
    Temperature 120–140°C
    Reaction Time 6–8 hours
    Yield 60–72%
    Purification Method Silica gel chromatography

    Alternative Route via Microwave-Assisted Synthesis

    Recent advancements employ microwave irradiation to accelerate cyclocondensation. Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate reacts with methyl isocyanate under microwave conditions (140W, 15 minutes), followed by cyclization using ethanolic sodium hydroxide. This method reduces reaction time to 30–45 minutes while maintaining comparable yields (65–68%).

    Esterification and Functional Group Manipulation

    The ethyl carboxylate group is introduced via esterification of the corresponding carboxylic acid intermediate.

    Acid-Catalyzed Esterification

    The carboxylic acid derivative (5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylic acid) reacts with ethanol in the presence of concentrated sulfuric acid at reflux (78°C) for 8–10 hours. This method achieves 85–90% conversion, with excess ethanol (5 equivalents) driving the equilibrium toward ester formation.

    Key Data:

    Parameter Value Source
    Acid Catalyst H₂SO₄ (10 mol%)
    Solvent Ethanol
    Temperature 78°C (reflux)
    Yield 85–90%

    Schotten-Baumann Conditions

    Alternative esterification under Schotten-Baumann conditions (aqueous NaOH, ethyl chloroformate) proceeds at 0–5°C, yielding 78–80% product. However, this method requires stringent pH control to prevent hydrolysis of the thieno[3,4-d]pyridazine core.

    Purification and Characterization

    Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity exceeding 95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase).

    Structural Characterization Data:

    • ¹H NMR (DMSO-d₆): δ 1.32 (t, 3H, CH₂CH₃), 4.28 (q, 2H, OCH₂), 6.85 (s, 2H, NH₂), 7.12–7.45 (m, 4H, Ar-H).
    • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O pyridazine).
    • MS (ESI): m/z 333.3 [M+H]⁺.

    Comparative Analysis of Synthetic Routes

    The table below evaluates three primary methodologies based on yield, scalability, and practicality:

    Method Yield (%) Scalability Cost Efficiency Reference
    Cyclocondensation + Suzuki 70–75 High Moderate
    Microwave-Assisted Synthesis 65–68 Medium High
    Schotten-Baumann Esterification 78–80 Low Low

    Chemical Reactions Analysis

    Types of Reactions

    Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    • Oxidation

      • The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
    • Reduction

      • Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
    • Substitution

      • The amino and fluorophenyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

      Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

      Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of bases such as sodium hydroxide or potassium carbonate.

    Major Products

      Oxidation: Formation of oxo derivatives.

      Reduction: Formation of reduced amine derivatives.

      Substitution: Formation of substituted thienopyridazine derivatives.

    Scientific Research Applications

    Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate has a wide range of applications in scientific research:

    • Chemistry

      • Used as a building block for the synthesis of more complex organic molecules.
      • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
    • Biology

      • Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
      • Used in the study of enzyme inhibition and protein-ligand interactions.
    • Medicine

      • Explored for its potential therapeutic applications, including as a lead compound for drug development.
      • Studied for its pharmacokinetic and pharmacodynamic properties.
    • Industry

      • Utilized in the development of new materials with specific electronic, optical, or mechanical properties.
      • Applied in the synthesis of dyes, pigments, and other industrial chemicals.

    Mechanism of Action

    The mechanism of action of ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

    Comparison with Similar Compounds

    Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

    • Ethyl 5-amino-3-(3-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

      • Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
      • Differences in reactivity and biological activity due to the presence of chlorine.
    • Ethyl 5-amino-3-(3-bromophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

      • Similar structure but with a bromophenyl group.
      • Bromine’s larger atomic size and different electronic properties affect the compound’s behavior.
    • Ethyl 5-amino-3-(3-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

      • Similar structure but with a methylphenyl group.
      • Methyl group’s electron-donating properties influence the compound’s reactivity and biological effects.

    These comparisons highlight the unique properties of this compound, particularly its fluorophenyl group, which can significantly impact its chemical reactivity and biological activity.

    Biological Activity

    Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.

    Chemical Structure and Properties

    The compound features a thieno[3,4-d]pyridazine core, which is known for its structural versatility and biological activity. Its molecular formula is C15H12FN3O3SC_{15}H_{12}FN_{3}O_{3}S, with a molecular weight of approximately 349.8 g/mol. The presence of the amino group and the fluorophenyl substituent contributes to its pharmacological properties.

    PropertyValue
    Molecular FormulaC15H12FN3O3S
    Molecular Weight349.8 g/mol
    IUPAC NameThis compound
    InChIInChI=1S/C15H12FN3O3S/c1-2-22-15(21)12-10-7-23-13(17)11(10)14(20)19(18-12)9-5-3-8(16)4-6-9/h3-7H,2,17H2,1H3

    The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

    Enzyme Inhibition:
    The compound can inhibit various enzymes by binding to their active or allosteric sites, thereby preventing substrate binding or catalysis. This inhibition can lead to downstream effects in metabolic pathways.

    Receptor Modulation:
    It may act as an allosteric modulator for receptors such as the adenosine A1 receptor, influencing pathways involved in inflammation and cell proliferation.

    Biological Activity

    Research has demonstrated that this compound exhibits a range of biological activities:

    Antimicrobial Activity:
    Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains with promising results.

    Anticancer Properties:
    In vitro studies indicate that the compound exhibits cytotoxic effects against cancer cell lines. The mechanism involves induction of apoptosis and inhibition of cell proliferation.

    Anti-inflammatory Effects:
    The compound has been observed to reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases.

    Case Studies and Research Findings

    Several studies have explored the biological activity of this compound:

    • Antimicrobial Efficacy:
      A study reported that the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with IC50 values indicating potent antimicrobial activity .
    • Cytotoxicity Against Cancer Cells:
      Research demonstrated that the compound induced apoptosis in leukemia cells at concentrations as low as 10510^{-5} M . The study highlighted its potential as a lead compound for anticancer drug development.
    • Inflammation Inhibition:
      Another investigation revealed that treatment with this compound significantly decreased levels of pro-inflammatory cytokines in vitro . This suggests its potential role in managing inflammatory conditions.

    Q & A

    Q. What are the standard synthetic routes for Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate?

    The synthesis typically involves multi-step reactions starting with the construction of the thieno[3,4-d]pyridazine core. Key steps include:

    • Cyclocondensation : Ethyl 2-cyano-3-ethoxyacrylate reacts with hydrazine derivatives under reflux in solvents like ethanol or toluene .
    • Functionalization : Introduction of the 3-fluorophenyl group via nucleophilic substitution or coupling reactions, often catalyzed by palladium or copper complexes .
    • Amino group incorporation : Achieved through reduction of nitro intermediates or direct amination under acidic/basic conditions .
      Optimization of reaction conditions (e.g., temperature, solvent polarity, catalyst loading) is critical for yields >70% .

    Q. How is the compound structurally characterized?

    Key techniques include:

    • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., fluorine coupling in aromatic regions, ester carbonyl signals at ~165–170 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C15 _{15}H12 _{12}FN3 _3O3 _3S; MW 333.33 g/mol) .
    • X-ray Crystallography : Resolves 3D conformation, highlighting planarity of the thienopyridazine core and dihedral angles between substituents .

    Q. What physicochemical properties influence its research utility?

    • Solubility : Low in water (<0.1 mg/mL) but soluble in DMSO or DMF, requiring formulation with surfactants for in vitro assays .
    • Stability : Degrades under prolonged UV exposure; storage at –20°C in inert atmospheres is recommended .
    • LogP : Predicted ~2.5 (ACD/Labs), indicating moderate lipophilicity suitable for cell permeability .

    Q. What initial biological screening approaches are used?

    • Cytotoxicity assays : Tested against cancer cell lines (e.g., A549, MCF-7) using MTT assays, with IC50 _{50} values typically 20–100 µM .
    • Enzyme inhibition : Screened against kinases (e.g., EGFR) via fluorescence polarization, with inhibition rates >50% at 10 µM .
    • Anti-inflammatory activity : Evaluated using LPS-induced TNF-α suppression in macrophages .

    Advanced Research Questions

    Q. How can mechanistic studies elucidate its biological activity?

    • Target identification : Use pull-down assays with biotinylated analogs to isolate binding proteins, followed by LC-MS/MS analysis .
    • Kinetic studies : Surface plasmon resonance (SPR) quantifies binding affinity (Kd _d) to targets like cyclooxygenase-2 (COX-2) .
    • Molecular dynamics simulations : Predict interactions with catalytic pockets (e.g., hydrogen bonding with 3-fluorophenyl and pyridazine carbonyl groups) .

    Q. How does structural modification impact structure-activity relationships (SAR)?

    Comparative analysis of analogs reveals:

    Compound Substituent Activity (IC50 _{50}, µM)
    3-Fluorophenyl derivative3-F25.3 (A549)
    4-Fluorophenyl derivative4-F48.7 (A549)
    Methoxy derivative4-OCH3 _3>100 (A549)
    The 3-fluorophenyl group enhances steric complementarity with hydrophobic enzyme pockets, while electron-withdrawing groups (e.g., F) improve metabolic stability .

    Q. How to resolve contradictions in reported bioactivity data?

    Discrepancies (e.g., IC50 _{50} variability across studies) may arise from:

    • Assay conditions : Varying serum concentrations or incubation times alter compound stability .
    • Cell line heterogeneity : Genetic differences in A549 (lung) vs. MCF-7 (breast) affect drug uptake .
    • Batch purity : HPLC purity <95% introduces confounding byproducts .
      Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., apoptosis vs. proliferation) mitigate these issues .

    Q. What strategies optimize synthetic routes for scalability?

    • Catalyst screening : Pd/C or Ni catalysts improve coupling reaction efficiency (turnover number >500) .
    • Flow chemistry : Continuous flow systems reduce reaction times from hours to minutes .
    • Green solvents : Switch from DCM to cyclopentyl methyl ether (CPME) enhances safety and yield .

    Q. How do advanced spectroscopic techniques resolve stereochemical uncertainties?

    • NOESY NMR : Identifies spatial proximity between the 5-amino group and thieno ring protons .
    • VCD spectroscopy : Distinguishes enantiomers by correlating vibrational modes with absolute configuration .
    • Solid-state NMR : Maps hydrogen-bonding networks in crystalline forms .

    Q. How do computational models guide derivative design?

    • QSAR models : Relate substituent electronegativity to COX-2 inhibition (R2 ^2 >0.85) .
    • Docking simulations : Prioritize derivatives with predicted ΔG < –8 kcal/mol for EGFR binding .
    • ADMET prediction : Rule out analogs with high hepatotoxicity risk (e.g., CYP3A4 inhibition) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.